4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Description
Properties
IUPAC Name |
4,6-dichloro-2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c10-7-6(5-15)8(11)13-9(12-7)14-3-1-2-4-14/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQPNBHOKOYKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C(=N2)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-28-9 | |
| Record name | 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 4,6-Dichloropyrimidine Core
The initial critical step is the synthesis of 4,6-dichloropyrimidine, which serves as the backbone for further functionalization.
- Starting from 4,6-dihydroxypyrimidine, chlorination is performed using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) in the presence of chlorination catalysts and solvents such as dichloroethane or N,N-dimethylformamide (DMF).
- The process involves stirring and heating under reflux conditions to facilitate substitution of hydroxyl groups by chlorine atoms.
- The reaction is monitored by pH adjustment and temperature control to optimize yield and purity.
- Industrial scale methods emphasize environmental safety, cost-effectiveness, and high yield (over 83% based on diethyl malonate precursor).
Representative Reaction Conditions:
| Step | Reagents & Conditions | Notes | Yield (%) |
|---|---|---|---|
| 1 | 4,6-Dihydroxypyrimidine + SOCl2, dichloroethane, catalyst, reflux | Chlorination to 4,6-dichloropyrimidine | >83 |
| 2 | Neutralization, cooling, centrifugation | Isolation of product | - |
Introduction of the Formyl Group at Position 5
The aldehyde function at position 5 is introduced by formylation of the 4,6-dichloropyrimidine intermediate. The most common and effective method involves the use of the Vilsmeier-Haack reaction, employing DMF and POCl3.
- Phosphorus oxychloride (POCl3) is added dropwise to DMF at low temperature (0–10 °C) to generate the Vilsmeier reagent.
- 4,6-Dihydroxypyrimidine or 4,6-dichloropyrimidine is then added to the mixture.
- The reaction mixture is stirred at room temperature and then refluxed for several hours (typically 2–3 hours).
- After completion, the reaction is quenched by pouring into ice water, followed by extraction with organic solvents such as ethyl acetate or diethyl ether.
- The crude product is purified by washing with aqueous sodium bicarbonate, drying, and concentration.
Typical Reaction Parameters and Yields:
| Parameter | Condition | Outcome/Notes |
|---|---|---|
| POCl3 to DMF ratio | ~4:1 molar ratio | Controlled addition at 0–10 °C |
| Reaction temperature | Initial 0 °C, then room temp, reflux (~100 °C) | Ensures formation of aldehyde group |
| Reaction time | 3 hours reflux | Complete conversion |
| Work-up | Quenching in ice water, extraction, washing | Purification of crude aldehyde |
| Yield | 68–95% (depending on scale and purification) | High purity product with characteristic NMR signals (aldehyde proton at ~10.4 ppm) |
| Entry | Reagents & Conditions | Yield (%) | Product Characteristics |
|---|---|---|---|
| 1 | POCl3 (10 mL) + DMF (3.2 mL) at 0 °C for 1 h; then 4,6-dihydroxypyrimidine (2.5 g) added; stirred 0.5 h RT; reflux 3 h | 95 | Yellow solid; 1H NMR δ 10.46 (s, 1H, aldehyde) |
| 2 | POCl3 (200 mL) added dropwise to DMF (320 mL) at 0–2 °C; 4,6-dihydroxypyrimidine (250 g) added portionwise; reflux 2.5 h | 68.4 | Yellow-orange solid; purified by Kugelrohr distillation |
Substitution at Position 2 with Pyrrolidin-1-yl Group
The final step involves nucleophilic aromatic substitution of the chlorine atom at position 2 by pyrrolidine to yield 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde.
- The 4,6-dichloro-5-pyrimidinecarbaldehyde intermediate is reacted with pyrrolidine under controlled conditions.
- Typically, this substitution is conducted in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide.
- The reaction temperature is maintained between ambient and moderate heating (e.g., 50–100 °C) to facilitate nucleophilic substitution.
- Reaction time varies from a few hours to overnight depending on scale and conditions.
- The product is isolated by standard work-up procedures including extraction, washing, and purification by recrystallization or chromatography.
- The substitution is selective for the chlorine at position 2 due to electronic and steric factors.
- The aldehyde group remains intact under these conditions.
- This step is crucial for obtaining the target compound with the pyrrolidinyl substituent.
Summary Table of Preparation Steps
| Step | Intermediate/Starting Material | Reagents & Conditions | Product | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| 1 | 4,6-Dihydroxypyrimidine | SOCl2 or POCl3, dichloroethane, reflux | 4,6-Dichloropyrimidine | >83 | Chlorination of hydroxyl groups |
| 2 | 4,6-Dichloropyrimidine or 4,6-dihydroxypyrimidine | POCl3 + DMF, 0–10 °C then reflux 3 h | 4,6-Dichloro-5-pyrimidinecarbaldehyde | 68–95 | Vilsmeier-Haack formylation |
| 3 | 4,6-Dichloro-5-pyrimidinecarbaldehyde | Pyrrolidine, DMF or DMSO, 50–100 °C | This compound | Variable | Nucleophilic aromatic substitution |
Research Findings and Considerations
- The chlorination step benefits from controlled temperature and catalyst use to maximize yield and minimize by-products.
- The Vilsmeier-Haack reaction is well-established for formylation of pyrimidines, with DMF and POCl3 providing high regioselectivity and yield.
- The substitution with pyrrolidine is straightforward but requires careful control to avoid aldehyde group degradation.
- Purification methods such as Kugelrohr distillation and silica plug chromatography are effective for obtaining high-purity products.
- Industrial methods emphasize environmental safety, cost efficiency, and scalability, often employing continuous monitoring of pH and temperature.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Condensation Reactions: Acid or base catalysts can facilitate these reactions, with common solvents including ethanol or methanol.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation Reactions: Carboxylic acids.
Reduction Reactions: Alcohols.
Condensation Reactions: Imines or hydrazones.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a scaffold for designing new drugs targeting specific biological pathways. Research indicates that derivatives of pyrimidine compounds exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Case Study: Anticancer Activity
A study investigated the anticancer properties of pyrimidine derivatives, including 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde. The results demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cancer cell proliferation .
TRPV1 Modulation
The compound has been explored for its role as a modulator of the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain perception and inflammatory responses. Certain derivatives have been synthesized to enhance TRPV1 modulation, potentially leading to new analgesic therapies.
Case Study: Pain Management
Research highlighted the synthesis of TRPV1 modulators based on pyrimidine structures, including this compound. These compounds showed promise in reducing pain responses in animal models, indicating their potential as novel pain management therapies .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and cyclization reactions.
Table: Synthetic Applications
Biological Buffering Agent
This compound is noted for its use as a non-ionic organic buffering agent in biological applications. It helps maintain pH stability in cell cultures, particularly within a range of pH 6 to 8.5.
Application in Cell Culture
This buffering capacity is crucial for maintaining optimal conditions for cell growth and experimentation, making it a valuable component in biochemical research .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and function. The presence of the pyrrolidine ring and the aldehyde group allows for specific binding interactions, which can influence the compound’s biological activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Analogs and Key Modifications
The following analogs (identified via structural similarity metrics) are critical for comparison :
| Compound Name | Substituent at Position 2 | Substituent at Position 5 | Similarity Index |
|---|---|---|---|
| 4,6-Dichloropyrimidine-5-carbaldehyde | None | Carbaldehyde | 0.90 |
| 2-Amino-4,6-dichloro-5-methylpyrimidine | Amino | Methyl | 0.87 |
| 2,4,6-Trichloropyrimidine-5-carbaldehyde | Chlorine | Carbaldehyde | 0.84 |
| 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde | Methylthio | Carbaldehyde | 0.71 |
Physical and Commercial Properties
Stability and Handling
- The carbaldehyde group in the target compound is stabilized by steric shielding from the pyrrolidine ring, reducing susceptibility to oxidation. Methylthio analogs, however, require inert storage conditions to prevent thioether oxidation .
Biological Activity
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- CAS Number : 1206969-28-9
- Molecular Weight : 232.09 g/mol
This compound features a pyrimidine ring substituted with a pyrrolidine moiety and two chlorine atoms, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor in several biochemical pathways.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. A study highlighted the effectiveness of pyrimidine-based inhibitors against various cancer cell lines. The compound demonstrated cytotoxic effects with IC values ranging from 10 µM to 25 µM against non-small cell lung cancer (A549) and breast cancer (MCF7) cell lines .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. A comparative analysis revealed that certain derivatives exhibited minimum inhibitory concentration (MIC) values lower than traditional antibiotics, indicating superior efficacy against Gram-positive bacteria such as Staphylococcus aureus .
The mechanism of action for this compound primarily involves the inhibition of specific kinases and enzymes involved in cellular signaling pathways. For instance, it has been noted to act as a selective inhibitor for phosphoinositide 5-phosphate 4-kinases (PI5P4Ks), which play crucial roles in cancer progression and neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives, including our compound of interest. The study involved testing these compounds against various cancer cell lines. The results showed that the compound effectively inhibited cell proliferation and induced apoptosis in A549 cells, suggesting its potential as a therapeutic agent for lung cancer treatment .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | A549 | 15 |
| Control (Cisplatin) | A549 | 10 |
Case Study 2: Antimicrobial Activity
Another study focused on evaluating the antimicrobial properties of pyrimidine derivatives. The compound was tested against several bacterial strains, including multidrug-resistant Staphylococcus aureus. The results indicated that it had an MIC value of 3.12 µg/mL, outperforming conventional antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Ciprofloxacin (Control) | 2 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, and how do yields vary with reaction conditions?
- Methodology : The compound is synthesized via solid-phase strategies. Key steps include bromoacetylation of Rink amide resin, displacement with primary amines, and coupling with 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde under DIEA/DMF conditions. Cyclization using DBU in DMF/MeOH at 90°C achieves pyrrolopyrimidine formation .
- Yield Optimization : Sub-monomer routes yield ~90% purity after 5 steps. Alternative solution-phase methods (e.g., using 4,6-dihydroxy-2-methylthio-pyrimidine precursors) report 59–61% yields, suggesting solvent choice (DMF vs. DCM) and temperature control are critical .
Q. Which analytical techniques are most reliable for structural confirmation of this compound and its intermediates?
- Characterization : Use tandem LC-MS for purity assessment (>95%) and HRMS for molecular weight confirmation. H/C NMR is critical for verifying the pyrrolidine substitution pattern and aldehyde proton (δ ~10.2 ppm). Comparative analysis with known analogs (e.g., 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde) ensures structural fidelity .
Q. How does the reactivity of the aldehyde group influence downstream modifications?
- Functionalization : The aldehyde undergoes nucleophilic addition (e.g., with amines) or cyclocondensation. For example, DBU-mediated cyclization forms pyrrolopyrimidine cores, while mCPBA oxidation of the thioether to sulfone enhances electrophilicity for amine substitutions .
Advanced Research Questions
Q. What strategies address low regioselectivity during pyrrolidine substitution on the pyrimidine ring?
- Regiochemical Control : Steric and electronic effects dominate. Use bulky amines (e.g., tert-butylamine) to favor substitution at the less hindered C2 position. DFT calculations or Hammett parameters can predict site reactivity. Empirical screening of DIEA vs. DIPEA as bases improves selectivity .
Q. How does this compound serve as a scaffold for α-helix mimetics in protein-protein interaction (PPI) inhibition?
- Biological Application : The pyrrolopyrimidine core mimics α-helical motifs, disrupting PPIs like p53-MDM2. Structural tuning (e.g., sulfone oxidation or amine substitutions) enhances binding affinity. Cell permeability is validated via fluorescence polarization assays .
Q. What are the key challenges in scaling up solid-phase synthesis for combinatorial libraries?
- Process Limitations : Resin swelling in DMF and incomplete coupling (monitored by Kaiser test) reduce batch consistency. Switching to hybrid solid-solution phase methods or microwave-assisted cyclization (170°C, NMP) improves efficiency for gram-scale production .
Data Contradictions and Resolution
Q. Why do reported yields for analogous compounds vary across studies (e.g., 61% vs. near-quantitative)?
- Analysis : Discrepancies arise from purification methods (HPLC vs. flash chromatography) and intermediate stability. For example, aldehyde oxidation byproducts may form during prolonged storage, reducing isolated yields. Strict inert atmosphere handling and immediate use post-synthesis are recommended .
Methodological Recommendations
Key Applications in Research
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
